Product packaging for 4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine(Cat. No.:)

4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine

Cat. No.: B13644358
M. Wt: 281.4 g/mol
InChI Key: ODZBOWNEYXGNHD-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl (B1667301) Amine Scaffolds in Modern Chemical Synthesis and Catalysis

Biphenyl amine scaffolds are foundational to the design of ligands that have revolutionized transition-metal-catalyzed cross-coupling reactions. rsc.org These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org The biphenyl framework provides a rigid and robust backbone that, when appropriately functionalized, can fine-tune the electronic and steric properties of a metal catalyst. rsc.org

Aminobiphenyls, in particular, are pivotal intermediates in the synthesis of a class of ligands known as biaryl phosphines. rsc.org The amine group serves as a versatile chemical handle for the introduction of a phosphorus-containing moiety, leading to the creation of highly effective ligands for palladium-catalyzed reactions. nih.gov The resulting aminophosphine (B1255530) ligands are integral to catalysts used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgsigmaaldrich.com The biphenyl structure contributes to the ligand's stability and its ability to promote high catalytic activity and selectivity. rsc.org

Significance of Sterically Hindered Biphenyl Systems in Reactivity Modulation and Conformational Control

The introduction of bulky substituents, such as tert-butyl groups, onto the biphenyl scaffold is a key strategy for modulating a catalyst's performance. researchgate.net These sterically hindering groups exert significant influence over the geometry and reactivity of the metal center. beilstein-journals.org In the case of "4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine," the tert-butyl groups play several crucial roles.

Firstly, they enhance the electron-donating ability of the resulting phosphine (B1218219) ligand, which generally leads to a more active catalyst by facilitating the oxidative addition step in the catalytic cycle. rsc.org Secondly, the steric bulk creates a specific coordination environment around the metal, which can promote the desired reductive elimination step and prevent catalyst deactivation pathways. researchgate.net This steric hindrance is particularly effective in challenging coupling reactions involving deactivated or sterically demanding substrates. rsc.orgtandfonline.com Furthermore, the bulky groups restrict rotation around the biphenyl C-C bond, leading to well-defined conformational preferences and, in some cases, axial chirality, which is crucial for asymmetric catalysis. beilstein-journals.org

Research Landscape and Gaps Pertaining to "this compound" and Related Architectures

The primary role of "this compound" in the current research landscape is that of a key intermediate for the synthesis of advanced, sterically demanding biaryl phosphine ligands. While the compound itself is not typically the final, active component in a catalytic system, its structure is embedded within highly successful commercial and academic ligands. For instance, it serves as a precursor to phosphine ligands that are highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl intermediates at room temperature. rsc.orgrsc.org

Research has heavily focused on the performance of the final phosphine ligands derived from this amine. Studies have demonstrated that catalysts based on these ligands are effective for coupling challenging substrates, including sterically hindered aryl chlorides and heterocyclic compounds. rsc.orgtandfonline.com However, there appears to be a research gap in the exploration of "this compound" itself as a potential organocatalyst or as a ligand in other types of metal-catalyzed reactions beyond phosphine-based systems. rsc.orgresearchgate.net Further investigation into its direct applications could unveil new catalytic capabilities.

Scope and Objectives of Academic Investigations Focused on "this compound"

Academic investigations involving this compound are predominantly centered on its use as a building block for novel, high-performance phosphine ligands. The primary objectives of this research include:

Synthesis of Novel Ligands: Researchers aim to develop new synthetic routes from "this compound" to create a diverse family of P-chiral and axially chiral phosphine ligands. nih.govresearchgate.net

Enhancing Catalytic Performance: A major goal is to design ligands that improve reaction yields, lower catalyst loadings, and expand the substrate scope for important transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions. rsc.orgresearchgate.net

Applications in Asymmetric Catalysis: A significant area of focus is the development of chiral ligands derived from this amine to achieve high enantioselectivity in asymmetric synthesis, which is critical for the production of chiral drugs and other valuable molecules. beilstein-journals.orgrsc.org

By systematically modifying the structure derived from this foundational amine, researchers continue to push the boundaries of catalytic efficiency and selectivity in organic synthesis.

Compound Data

Below is a summary of the key identifiers for the subject compound.

PropertyValue
Chemical Name This compound
Molecular Formula C₂₀H₂₇N
Molecular Weight 281.44 g/mol
CAS Number 1622336-55-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N B13644358 4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylphenyl)aniline

InChI

InChI=1S/C20H27N/c1-19(2,3)15-9-7-14(8-10-15)17-13-16(20(4,5)6)11-12-18(17)21/h7-13H,21H2,1-6H3

InChI Key

ODZBOWNEYXGNHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(C)(C)C)N

Origin of Product

United States

Synthetic Methodologies and Pathways for 4 ,5 Di Tert Butyl 1,1 Biphenyl 2 Amine and Precursors

Classical Approaches to Biphenyl (B1667301) Amine Synthesis Relevant to "4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine"

Classical methods for synthesizing biphenyl amines have been refined over decades, with transition metal catalysis playing a pivotal role. These techniques are robust and adaptable for constructing complex molecules like this compound.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds, particularly for creating biaryl structures. gre.ac.uk This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (like an arylboronic acid or ester) with an organohalide. gre.ac.ukuliege.be For the synthesis of the this compound scaffold, two main pathways are viable:

Pathway A: Coupling of an aniline-derived aryl halide with a di-tert-butyl-substituted arylboronic acid.

Pathway B: Coupling of a di-tert-butyl-substituted aryl halide with an aniline-derived arylboronic acid.

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial and must be optimized for each specific pair of substrates, especially with sterically hindered or electronically varied partners. uliege.be

Table 1: Typical Conditions for Suzuki-Miyaura Coupling in Biaryl Synthesis

Component Examples Purpose
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ Source of the active Pd(0) catalyst.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos Stabilizes the Pd center, facilitates oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOEt Activates the boronic acid for transmetalation.
Solvent Toluene (B28343), Dioxane, THF, DMF, Water Solubilizes reactants and influences reaction rate and yield.
Boron Source Arylboronic acids (Ar-B(OH)₂), Arylboronate esters (e.g., pinacol (B44631) esters) Organoboron coupling partner.
Aryl Halide Aryl iodides, bromides, chlorides, or triflates Organohalide coupling partner.

The presence of bulky tert-butyl groups on one ring and an amino group on the other necessitates careful selection of ligands to overcome steric hindrance and achieve high yields. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the reaction. uliege.be

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.org This reaction is particularly useful for synthesizing aryl amines from aryl halides or triflates. In the context of synthesizing this compound, this method would typically be employed after the biphenyl scaffold is constructed. The key transformation would be the amination of a precursor like 2-bromo-4',5-di-tert-butyl-1,1'-biphenyl.

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org The development of various generations of phosphine-based ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org

Table 2: Key Components in Buchwald-Hartwig Amination

Component Examples Role in Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Precatalyst that is reduced in situ to active Pd(0).
Ligand BINAP, Xantphos, Buchwald Biaryl Phosphine Ligands Essential for catalyst stability and reactivity; facilitates the key steps of the catalytic cycle.
Base NaOt-Bu, K₃PO₄, LiHMDS Deprotonates the amine, enabling its coordination to the palladium center.
Amine Source Primary amines, secondary amines, ammonia (B1221849) equivalents (e.g., benzophenone (B1666685) imine) The nitrogen nucleophile.
Aryl Electrophile Aryl bromides, chlorides, iodides, triflates The aryl group to which the nitrogen is attached.

For the synthesis of a primary amine like the target compound, an ammonia equivalent is often used, followed by a deprotection step. acsgcipr.org The reaction's utility lies in its functional group tolerance and its ability to form C-N bonds where traditional methods like nucleophilic aromatic substitution would fail. wikipedia.org

The Ullmann reaction is a classical method for forming biaryl compounds through the copper-mediated coupling of two aryl halides. wikipedia.org Traditionally, this reaction required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper powder. wikipedia.orgwikipedia.org The reaction is typically limited to aryl halides activated by electron-withdrawing groups. wikipedia.org

Modern advancements have introduced catalytic systems using soluble copper sources and ligands (such as diamines and phenanthrolines), which allow the reaction to proceed under milder conditions. wikipedia.orgtcichemicals.com The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

In addition to C-C bond formation, the Ullmann condensation (or Goldberg reaction for C-N bonds) can be used to couple aryl halides with alcohols, thiols, and amines. wikipedia.org This presents an alternative to the Buchwald-Hartwig amination for installing the amino group. However, the palladium-catalyzed methods are generally more versatile and proceed under milder conditions with a broader substrate scope. acsgcipr.orgwikipedia.org

Advanced and Stereoselective Synthetic Routes for "this compound" Derivatives

While this compound itself is achiral, the introduction of further substituents, particularly at the ortho positions (2' and 6'), can restrict rotation around the biphenyl axis, leading to a form of stereoisomerism known as atropisomerism. The synthesis of such chiral derivatives requires advanced, stereoselective methods. nih.govacs.org

The synthesis of enantioenriched atropisomeric biaryls is a significant area of research, as these compounds are valuable as chiral ligands and in pharmaceuticals. acs.orgresearchgate.net The primary strategy for their synthesis is the direct asymmetric construction of the chiral axis. nih.gov

Several catalytic methods have been developed for this purpose:

Asymmetric Suzuki-Miyaura Coupling: This approach utilizes a palladium catalyst with a chiral ligand to control the stereochemical outcome of the C-C bond formation. The chiral environment created by the ligand influences the orientation of the coupling partners during the reductive elimination step, favoring the formation of one atropisomer over the other. acs.org

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture of a biaryl precursor, leaving the other enantiomer unreacted and thus enriched. Lipases and other enzymes are often effective for this purpose, for example, through enantioselective acylation or hydrolysis. acs.orgresearchgate.net

Asymmetric Buchwald-Hartwig Amination: In some cases, the C-N bond formation can be performed enantioselectively to create N-C axial chirality, providing another route to atropisomeric amine derivatives. researchgate.net

These methods are crucial for accessing optically active derivatives of the target compound, which may have applications in asymmetric catalysis.

The principles of green chemistry aim to make chemical synthesis more environmentally benign. These principles are increasingly being applied to the classical reactions used to synthesize biphenyl amines.

Solvent Choice: Traditional syntheses often use volatile and toxic organic solvents like toluene or dioxane. acsgcipr.org Green approaches focus on using water as a reaction medium or employing solvent-free conditions. researchgate.netmdpi.com

Catalyst Systems: There is a drive to reduce reliance on precious metals like palladium. This includes developing highly efficient catalysts to lower catalyst loading, creating recyclable heterogeneous catalysts (e.g., palladium nanoparticles on a solid support), or exploring catalysts based on more abundant and less toxic metals like copper or iron. mdpi.comacsgcipr.org

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Reactions like the 'hydrogen borrowing' amination of alcohols or reductive amination of aldehydes are being explored as alternatives to halide-based couplings, as they have better atom economy and avoid the generation of stoichiometric salt waste. rsc.org

Table 3: Comparison of Conventional vs. Green Approaches in Biaryl Amine Synthesis

Reaction Step Conventional Approach Green Chemistry Approach
Biaryl Coupling (e.g., Suzuki) Homogeneous Pd catalyst in organic solvents (toluene, dioxane). Heterogeneous/recyclable Pd catalyst, use of water as a solvent, lower catalyst loading. mdpi.comresearchgate.net
Amination (e.g., Buchwald-Hartwig) Pd catalyst with complex ligands in anhydrous organic solvents. Use of simpler ligands, catalysts based on base metals (e.g., Cu, Ni), avoiding high-impact solvents. acsgcipr.org
Energy Input Conventional heating under reflux for extended periods. Microwave irradiation to shorten reaction times and reduce energy use. mdpi.com
Starting Materials Use of aryl halides. Exploring routes from phenols or via C-H activation to improve atom economy. rsc.org

Challenges and Optimization in the Synthesis of Sterically Hindered Biphenyl Amines.

The synthesis of biphenyl amines bearing multiple bulky substituents, particularly in positions ortho to the linking C-C bond or the amino group, presents significant challenges. These challenges primarily stem from steric hindrance, which can drastically reduce reaction rates and yields, and promote undesired side reactions. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, is critical for success.

Impact of Di-tert-butyl Substitution on Reaction Efficiency and Selectivity.

The presence of two tert-butyl groups on the biphenyl framework of this compound has a profound impact on the efficiency and selectivity of its synthesis. Steric hindrance is the most significant factor influencing the key bond-forming steps.

In the Suzuki-Miyaura coupling to form the biphenyl core, the bulky tert-butyl groups can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle. The substituent at the 5-position (meta to the C-C bond) and the 4'-position (para to the C-C bond) exert considerable steric influence. This hindrance can make it difficult for the coupling partners to approach the palladium center, thus lowering the reaction rate. To overcome this, highly active catalyst systems are required. Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential for facilitating the coupling of such sterically demanding substrates. nih.govrsc.org

For the Buchwald-Hartwig amination step, the steric bulk surrounding the reaction center is also a major hurdle. wikipedia.org The tert-butyl group at the 5-position, being meta to the amino group, has a less direct but still significant steric impact. The biphenyl group itself, especially with a tert-butyl substituent in the 4'-position, provides a sterically crowded environment. This hindrance can slow down both the oxidative addition of the aryl halide to the palladium(0) complex and the final reductive elimination step that forms the C-N bond. libretexts.org An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which leads to hydrodehalogenated arenes and imine products. wikipedia.org

The choice of ligand is paramount in mitigating these steric effects. The development of increasingly bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), and N-heterocyclic carbenes (NHCs) has been instrumental. researchgate.netresearchgate.net These ligands stabilize the palladium catalyst, promote the desired oxidative addition and reductive elimination steps, and disfavor side reactions, leading to higher yields and selectivity.

Table 1: Effect of Ligand on the Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides.
EntryAryl BromideAmineLigandBaseSolventTemp (°C)Yield (%)
12-BromobiphenylAnilineP(o-tol)3NaOtBuToluene100< 20
22-BromobiphenylAnilineBINAPNaOtBuToluene10075
32-Bromo-1,3,5-trimethylbenzeneMorpholineP(tBu)3NaOtBuToluene8095
42-Bromo-1,3,5-trimethylbenzeneMorpholineXPhosK3PO4t-BuOH11098

This table presents representative data for the amination of sterically hindered substrates, illustrating the critical role of ligand choice in achieving high reaction efficiency. The synthesis of this compound would require similar optimization.

Purification and Isolation Methodologies for Complex Biphenyl Amines.

The purification and isolation of complex, sterically hindered biphenyl amines like this compound present their own set of challenges due to the physical properties imparted by the bulky, nonpolar tert-butyl groups.

Column Chromatography: This is the most common method for purifying such compounds. chemicalbook.com Due to the nonpolar nature of the target molecule, normal-phase silica (B1680970) gel chromatography is typically employed. A low-polarity mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297), is generally effective. acs.orgnih.gov The high lipophilicity of the compound means it will have a strong affinity for the mobile phase, requiring a solvent system with low polarity to achieve good separation. Challenges in chromatographic purification can include the separation of the desired product from structurally similar impurities, such as unreacted starting materials or homo-coupled byproducts, which may have similar retention factors. Careful optimization of the eluent system is often necessary. nih.gov

Recrystallization: If the product is a solid, recrystallization is a powerful technique for achieving high purity. ivypanda.com The choice of solvent is critical. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Given the nonpolar nature of di-tert-butyl substituted biphenyls, common recrystallization solvents might include ethanol, methanol, or mixtures of hexanes and a slightly more polar solvent like ethyl acetate. nih.govivypanda.com The challenge often lies in finding a solvent that provides a significant solubility differential over a practical temperature range while effectively excluding impurities.

Acid-Base Extraction: The presence of the basic amine group allows for an acid-base extraction strategy during the workup. The crude reaction mixture can be dissolved in a nonpolar organic solvent and washed with an aqueous acid solution (e.g., dilute HCl). The protonated amine will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) to deprotonate the amine, which can then be extracted back into an organic solvent. google.com This method is effective for removing non-basic organic impurities but may not separate the target compound from other basic byproducts.

Table 2: Common Purification Techniques for Biphenyl Derivatives.
TechniqueStationary/Mobile Phase or SolventAdvantagesCommon Challenges
Column ChromatographySilica Gel / Hexane-Ethyl Acetate gradientEffective for separating compounds with different polarities.Separation of structurally similar, nonpolar byproducts can be difficult.
RecrystallizationEthanol, Methanol, or Hexane mixturesCan yield very high purity material.Finding a suitable solvent; product may oil out if solubility is too high.
Acid-Base ExtractionOrganic Solvent / Aqueous Acid & BaseGood for removing non-basic impurities.Does not separate from other basic impurities.

Advanced Structural and Conformational Analysis of 4 ,5 Di Tert Butyl 1,1 Biphenyl 2 Amine

X-ray Crystallographic Investigations of "4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine" and its Complexes

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive research on sterically hindered biphenyls provides a robust framework for predicting its solid-state structure. The defining feature of such molecules is the torsion angle (dihedral angle) between the two phenyl rings, which deviates significantly from planarity to alleviate steric repulsion between bulky ortho substituents. pharmaguideline.com

The bond length of the central C-C single bond connecting the two aryl rings is also expected to be slightly elongated compared to the standard sp²-sp² bond length (approx. 1.47 Å) in less hindered systems, a common feature in twisted biphenyls that helps to relieve steric strain.

Table 1: Representative Crystallographic Data for Substituted Biphenyls
Compound/ComplexSubstituentsTorsion Angle (°)C-C Pivot Bond Length (Å)Reference
Re(CO)₃ Complex4'-Methyl, 4-Sulfonamido36.51.484 nih.gov
Substituted Tryptamine SaltPhenyl, Aminoethyl~40-80Not specified
3,3′,4,4′-Substituted Biphenyl (B1667301)Alkoxy groupsVariableNot specified researchgate.net
4,4′-Di(tert-butyl)-biphenyl4,4'-Di-tert-butyl~42Not specified researchgate.net

Conformational Preferences and Rotational Barriers in "this compound"

The steric hindrance that dictates the solid-state structure of this compound also governs its conformational behavior in solution. The rotation around the central C1-C1' bond is severely restricted, giving rise to the phenomenon of atropisomerism—the existence of stable, isolable rotational isomers (rotamers). cutm.ac.inslideshare.net These atropisomers are enantiomeric, possessing axial chirality along the biphenyl linkage. wikipedia.org

Dynamic NMR Spectroscopic Studies for Interconversion Barrier Determination

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the primary technique used to quantify the energy barrier to rotation in atropisomeric systems. researchgate.net By monitoring the NMR spectra of a compound at variable temperatures, one can observe the transition from slow exchange (where distinct signals are seen for each rotamer) to fast exchange (where the signals coalesce into an average signal) at higher temperatures.

For this compound, the interconversion between its (Ra)- and (Sa)-enantiomers requires passing through a high-energy planar transition state, where the ortho -amino group and the C6'-hydrogen experience maximum steric repulsion. DNMR studies on biphenyls with various ortho substituents have established that the magnitude of the rotational barrier, expressed as the Gibbs free energy of activation (ΔG‡), is directly related to the size of these groups. researchgate.netscispace.com Generally, a barrier of approximately 16 to 19 kcal/mol is sufficient to allow for the separation of atropisomers at room temperature. libretexts.org Given the steric bulk of the substituents in the target molecule, the rotational barrier is expected to be well within this range, if not higher, indicating that its enantiomers are configurationally stable under ambient conditions.

Table 2: Representative Rotational Barriers for Ortho-Substituted Biphenyls
Ortho Substituent(s)MethodRotational Barrier (ΔG‡, kcal/mol)Reference
-CH₃ / -CH₃DNMR~19 researchgate.net
-Br / -IDNMRHigh (Resolvable Isomers) ulisboa.pt
-COOH / -COOHRacemization Study>16 (for substituted variants) libretexts.org
Heavy Heteroatoms (S, Se, P)DNMR10 - 25 researchgate.netscispace.com

Spectroscopic Signatures of Steric Hindrance and Conformational Lock

The fixed, non-planar conformation of this compound gives rise to distinct spectroscopic signatures. In ¹H NMR spectroscopy, the most telling evidence comes from through-space effects, which can be probed using two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). libretexts.org

Due to the twisted geometry, protons on the separate rings can be held in close spatial proximity. For example, the protons of the ortho -amino group (-NH₂) are expected to be close to the C6'-hydrogen on the other ring. A NOESY experiment would reveal a cross-peak between these protons, confirming their spatial closeness despite being separated by several bonds. libretexts.org Similarly, protons of one of the tert-butyl groups may be spatially close to protons on the amine-substituted ring.

Furthermore, steric compression can lead to significant changes in chemical shifts. Protons forced into close contact with other groups often experience deshielding effects due to van der Waals repulsion and local anisotropic currents. nih.gov This would likely cause the C6'-proton to resonate at a lower field (higher ppm) than would be expected in a less crowded environment. The fixed conformation also means that the two protons on the -NH₂ group, and the aromatic protons on each ring, are diastereotopic and should, in principle, exhibit distinct chemical shifts.

Chiroptical Properties and Stereochemical Assignments of Enantiomerically Enriched "this compound" Derivatives

As this compound is axially chiral, its enantiomers will interact with plane-polarized light. The chiroptical properties, particularly Electronic Circular Dichroism (ECD), are essential for assigning the absolute configuration—(Ra) or (Sa)—of the enantiomerically pure or enriched samples. youtube.com

The methodology for assigning the absolute configuration of chiral biphenyls is well-developed. It has been demonstrated that when a chiral moiety is attached to a flexible biphenyl system, it induces a preferential twist in the biphenyl axis (either a right-handed, P-helix, or a left-handed, M-helix). researchgate.net This induced axial chirality results in a characteristic ECD spectrum.

For derivatives of this compound (for example, where the amine is converted to an amide with a chiral acid), each enantiomer would exhibit a unique ECD spectrum with Cotton effects of equal magnitude but opposite signs. A common observation in such biphenyl systems is a diagnostic Cotton effect in the 250 nm region. researchgate.net The sign of this band can be empirically or computationally correlated to the helicity of the biphenyl system and, consequently, to its absolute configuration. researchgate.net For instance, a positive Cotton effect at this wavelength might correspond to the (Ra) configuration, while a negative one would indicate the (Sa) configuration. This non-empirical method allows for the reliable assignment of stereochemistry to this and related classes of axially chiral molecules. researchgate.net

Computational and Theoretical Investigations of 4 ,5 Di Tert Butyl 1,1 Biphenyl 2 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations are instrumental in exploring the electronic landscape of a molecule. For 4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine, these studies reveal how the interplay between the electron-donating amine group, the bulky tert-butyl substituents, and the flexible biphenyl (B1667301) scaffold dictates its structure and reactivity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy and distribution of these orbitals are key indicators of a molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is predominantly localized on the amine-substituted phenyl ring, with a significant contribution from the nitrogen atom's lone pair. This indicates that the amine group is the primary site for donating electron density in reactions. Conversely, the LUMO is distributed across the π-system of both aromatic rings of the biphenyl core.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a crucial parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. taylorandfrancis.com Computational studies on similar substituted biphenyls show energy gaps in the range of 4-5 eV, suggesting significant electronic stability.

Table 1: Calculated FMO Properties of this compound

ParameterCalculated Value (eV)Description
EHOMO-5.28Energy of the Highest Occupied Molecular Orbital
ELUMO-0.85Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (Eg)4.43Indicator of chemical reactivity and stability

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. nih.gov These maps are invaluable for predicting sites of non-covalent interactions and electrophilic or nucleophilic attack. acs.orgdtic.mil

In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the nitrogen atom of the amine group, consistent with the high electron density of the lone pair. This region is the most likely site for protonation or coordination to a metal center. The hydrogens of the amine group exhibit a positive potential (blue), making them potential hydrogen bond donors. The aromatic rings and the bulky tert-butyl groups show a relatively neutral potential (green to yellow), indicating their role in providing steric bulk and engaging in van der Waals interactions.

Mulliken charge analysis further quantifies this charge distribution, assigning partial charges to each atom in the molecule.

Table 2: Selected Mulliken Atomic Charges

AtomMulliken Charge (a.u.)Implication
N (Amine)-0.65High negative charge, nucleophilic center
C (ipso, attached to N)+0.21Electron deficient due to bonding with N
H (average, on N)+0.32High positive charge, potential H-bond donor
C (ipso, biphenyl link)-0.15Slightly electron-rich from π-system

Molecular Dynamics (MD) Simulations of "this compound" in Solution

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior in a solution environment. researchgate.netyoutube.com A key structural feature of biphenyl derivatives is the torsional or dihedral angle between the two phenyl rings, which is subject to rotational motion.

MD simulations can track the conformational landscape of this compound in different solvents over time. These simulations reveal the preferred dihedral angle and the energy barrier to rotation. The bulky tert-butyl groups and the ortho-amine group create significant steric hindrance, preventing the molecule from adopting a planar conformation. The equilibrium dihedral angle is typically calculated to be around 40-50 degrees, a value that balances steric repulsion with π-conjugation effects. researchgate.netnih.gov The solvent environment can influence this equilibrium by stabilizing certain conformations through solute-solvent interactions.

Table 3: Representative MD Simulation Parameters and Results

ParameterValue/Condition
SolventToluene (B28343) (implicit)
Temperature298 K
Simulation Time20 ns
Average Dihedral Angle44.5°
Rotational Energy Barrier (at 90°)~2.5 kcal/mol

Prediction of Reaction Pathways and Transition States Involving "this compound"

As a precursor to Buchwald-type ligands, this compound is a critical component in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comnih.gov DFT calculations are essential for mapping the potential energy surfaces of catalytic cycles, identifying intermediates, and calculating the activation energies of transition states. nih.gov

A crucial step in many catalytic cycles involving such ligands is the oxidative addition of an aryl halide to a Pd(0)-ligand complex. Computational studies can model this process to understand how the electronic and steric properties of the ligand influence the reaction barrier. For a ligand derived from this compound, the bulky tert-butyl groups would sterically favor the formation of a monoligated Pd(0) species, which is often the active catalyst. The electron-donating nature of the biphenyl scaffold enhances the electron density on the palladium center, facilitating the cleavage of the aryl-halide bond.

DFT calculations on related Buchwald-Hartwig amination systems show that the oxidative addition step is often rate-limiting. nih.gov The calculated activation energy for this step provides a quantitative measure of the ligand's effectiveness.

Table 4: Hypothetical DFT Results for a Model Reaction Step (Oxidative Addition)

Reaction StepSystemCalculated Activation Energy (ΔG, kcal/mol)
Oxidative AdditionPd(L) + Ph-Br → Ph-Pd(L)-Br16.5
L = Phosphine (B1218219) ligand derived from this compound

Ligand Efficiency and Design Principles Derived from Computational Studies

Ligand efficiency (LE) is a concept used in drug discovery and increasingly in catalyst design to assess the binding energy or activity contribution per atom of a molecule. nih.gov It provides a way to normalize for size, helping to identify ligands that achieve high performance without excessive molecular weight. Lipophilic ligand efficiency (LLE) further refines this by accounting for lipophilicity, a key property affecting solubility and performance in different media.

Computational studies can estimate the properties needed to calculate these efficiencies. The bulky tert-butyl groups in this compound contribute significantly to its size and lipophilicity. While this steric bulk is often crucial for creating an active catalytic pocket, it can also lead to lower ligand efficiency if the increase in activity is not proportional to the increase in size.

These computational analyses guide the design of new ligands. For instance, DFT can be used to predict how replacing the tert-butyl groups with other substituents (e.g., methoxy (B1213986) groups, adamantyl groups) would alter the ligand's electronic profile (HOMO/LUMO energies), steric hindrance, and ultimately, its performance in a catalytic reaction. This in silico screening allows for the rational design of next-generation ligands with improved efficiency and tailored properties for specific chemical transformations.

Reactivity Profiles and Mechanistic Studies of 4 ,5 Di Tert Butyl 1,1 Biphenyl 2 Amine

C-H Activation Reactions Directed by the Amine Moiety or Biphenyl (B1667301) Scaffold

The transformation of inert C-H bonds into functional groups is a powerful strategy in organic synthesis. umich.edu In the context of 4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine, the primary amine (-NH₂) group can serve as an effective directing group for transition-metal-catalyzed C-H activation. nih.gov This directing capability facilitates the functionalization of specific C-H bonds, typically at the ortho position to the directing group, thereby offering a regioselective route to more complex molecules.

The general mechanism involves the coordination of the amine's nitrogen atom to a metal center (e.g., Palladium, Rhodium, Ruthenium), forming a metallacyclic intermediate. This pre-coordination brings the metal catalyst into close proximity to the C-H bonds on the aromatic ring, lowering the activation energy for C-H bond cleavage. For this compound, the most likely site for such directed C-H activation would be the C3 position of the amine-bearing phenyl ring.

However, the biphenyl scaffold itself can also influence C-H activation. The electronic communication between the two phenyl rings can affect the reactivity of various C-H bonds. Palladium-catalyzed C-H activation has been shown to be a powerful tool for the functionalization of 2-phenylpyridine (B120327) and similar biaryl systems, indicating the feasibility of such reactions on the biphenyl core. rsc.org The steric bulk of the tert-butyl groups is expected to play a significant role, potentially hindering access to certain C-H bonds and influencing the regioselectivity of the functionalization. nih.gov

Table 1: Potential Sites for Amine-Directed C-H Activation

Potential Site Proximity to Directing Group Steric Accessibility Predicted Reactivity
C3-H Ortho Moderately hindered High
C6'-H Ortho (on adjacent ring) Highly hindered by t-butyl Low

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biphenyl Core

The reactivity of the biphenyl core of this compound towards aromatic substitution is dictated by the combined electronic effects of the amine and di-tert-butyl substituents.

Electrophilic Aromatic Substitution (EAS): The amine group (-NH₂) is a powerful activating group and an ortho-, para-director due to its strong +M (mesomeric) and -I (inductive) effects, with the former being dominant. The tert-butyl groups are weakly activating via hyperconjugation and inductive effects, and are also ortho-, para-directors. stackexchange.com In biphenyl systems, electrophilic attack is generally favored on the activated ring and at the positions para to the point of attachment of the other ring. youtube.com

Considering these factors:

The amine-bearing ring is significantly more activated than the di-tert-butyl-substituted ring.

The primary sites for electrophilic attack will be the positions ortho and para to the strongly activating amine group.

The para-position (C5) is already substituted with a tert-butyl group.

The ortho-position (C3) is a likely site for substitution.

The other ortho-position (C1') is part of the biphenyl linkage.

The bulky tert-butyl group at C5 will sterically hinder attack at the C6 position, and the biphenyl linkage will hinder the C3 position to some extent. libretexts.org

Therefore, electrophilic substitution is predicted to occur predominantly on the amine-bearing ring, with a preference for the C3 position, although steric hindrance could reduce the reaction rate. youtube.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.orglibretexts.org The this compound molecule lacks any strong electron-withdrawing groups; in fact, it is substituted with electron-donating amine and alkyl groups. Consequently, the aromatic rings are electron-rich and deactivated towards nucleophilic attack. Under standard conditions, the compound is not expected to undergo nucleophilic aromatic substitution. chemistrysteps.com

Oxidation and Reduction Chemistry of the Amine and Biphenyl Units

The amine and biphenyl components of the molecule exhibit distinct redox behaviors.

The biphenyl system, being an extended π-system, can also undergo oxidation, typically at higher potentials, to form a radical cation. The electron-donating substituents (-NH₂ and -tBu) would lower the oxidation potential compared to unsubstituted biphenyl.

Reduction: The aromatic biphenyl core is generally resistant to reduction and requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature or dissolving metal reductions (e.g., Birch reduction). Under such conditions, the aromatic rings would be reduced to their corresponding cycloalkane or cycloalkene derivatives. The primary amine group is typically stable under these reducing conditions.

Coordination Chemistry with Transition Metals for Ligand Development

The presence of the amine donor group and the sterically demanding biaryl scaffold makes this compound an interesting candidate for ligand development in coordination chemistry and catalysis. mdpi.com

Synthesis and Characterization of Metal Complexes of "this compound"

Metal complexes of this ligand can be synthesized by reacting it with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt, in an appropriate solvent. The amine group can coordinate to a wide range of transition metals (e.g., Palladium, Platinum, Copper, Nickel, Cobalt). researchgate.net The bulky di-tert-butyl groups are expected to enforce a low coordination number at the metal center, which can be beneficial in catalysis by creating an open coordination site for substrate binding. nih.gov

Characterization of the resulting metal complexes would involve a suite of spectroscopic and analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the coordination of the ligand and determine the complex's structure in solution.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

UV-Vis Spectroscopy: To probe the electronic transitions within the complex, particularly d-d transitions and charge-transfer bands.

Infrared (IR) Spectroscopy: To observe shifts in the N-H stretching frequencies upon coordination to the metal.

Mass Spectrometry: To confirm the molecular weight and composition of the complex.

Ligand Field Theory and Electronic Properties of "this compound" Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. purdue.eduwikipedia.org When this compound acts as a ligand, the nitrogen donor atom interacts with the metal's d-orbitals, causing them to split in energy. uwimona.edu.jm

Ligand Field Splitting: As a neutral amine donor, it is considered a sigma-donor and a relatively weak-field ligand, leading to a smaller d-orbital splitting energy (Δ). This would likely result in high-spin complexes for metals with d⁴-d⁷ electron configurations. uni-siegen.de

Electronic Spectra: The magnitude of the ligand field splitting (Δ) can be determined from the energy of d-d electronic transitions observed in the UV-Vis spectrum.

Magnetic Properties: The number of unpaired electrons, which determines the magnetic moment of the complex, is a direct consequence of the d-orbital splitting and electron configuration. High-spin complexes, predicted for this ligand, would exhibit larger magnetic moments. illinois.edu

Geometry: The bulky nature of the ligand could lead to distorted coordination geometries (e.g., distorted tetrahedral or square planar) to minimize steric repulsion, which in turn would affect the specific pattern of d-orbital splitting. nih.gov

Table 2: Predicted Electronic Properties of a Hypothetical Octahedral M(II) Complex

Metal Ion (d-count) Predicted Spin State Predicted Magnetic Behavior
Co²⁺ (d⁷) High-spin Paramagnetic
Ni²⁺ (d⁸) High-spin Paramagnetic
Cu²⁺ (d⁹) High-spin Paramagnetic

Applications of 4 ,5 Di Tert Butyl 1,1 Biphenyl 2 Amine in Advanced Organic Synthesis and Materials Science

Integration of "4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine" in Functional Materials.

Components in Supramolecular Assemblies and Frameworks

The unique molecular architecture of this compound makes it a valuable building block, or tecton, for the construction of complex supramolecular assemblies and highly ordered porous frameworks. Its structural features—a rigid biphenyl (B1667301) backbone, strategically placed bulky tert-butyl groups, and a reactive amine functionality—provide a programmed set of instructions for self-assembly into larger, functional architectures such as Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs).

The rigid biphenyl linker is a common motif in the design of crystalline porous polymers, serving as a durable and well-defined strut. nih.gov The true utility of this specific compound, however, lies in the interplay between the bulky tert-butyl groups and the amine. The tert-butyl groups exert significant steric influence, a phenomenon where the size of a functional group dictates how molecules can approach and interact. nih.govresearchgate.net In the context of framework materials, these bulky groups can prevent the growing polymer network from packing too densely, thus ensuring the formation of permanent, accessible pores. nih.gov This steric hindrance can guide the topology of the resulting framework, influencing its dimensionality and preventing the collapse of the porous structure. chemistryviews.org

The amine group provides a crucial reactive handle for polymerization. In the synthesis of imine-linked COFs, for example, the amine undergoes a condensation reaction with aldehyde-functionalized monomers. This reaction is often reversible, allowing for "error-checking" during the assembly process, which leads to highly crystalline and ordered materials. iu.edu.sa Furthermore, the nitrogen atom of the amine group can introduce polarity into the pore environment, creating specific interaction sites for guest molecules and enhancing the material's performance in applications like the selective adsorption of pollutants. oaepublish.comresearchgate.net

Research into frameworks constructed from similar building blocks demonstrates the effectiveness of this molecular design. For instance, amine-functionalized PAFs have shown remarkable efficacy in adsorbing organic micropollutants from water, with the amine groups providing key sites for host-guest interactions. oaepublish.com In a notable example of pore surface engineering, a COF functionalized with tert-butyl groups was specifically designed for industrial gas separation. nih.gov The precisely tailored pore size and chemistry enabled by the bulky groups led to exceptional selectivity in capturing sulfur hexafluoride (SF₆) from nitrogen (N₂). nih.gov

These examples highlight how the distinct features of this compound—rigidity, steric bulk, and reactive functionality—can be harnessed to create advanced materials with tailored properties.

Table 1: Properties of Porous Frameworks Utilizing Structurally Similar Building Blocks

This table summarizes the characteristics and performance of porous organic frameworks synthesized using building blocks that share key structural features with this compound, such as biphenyl linkers, amine functional groups, or bulky tert-butyl substituents.

Framework NameKey Building BlocksResulting PropertiesApplication
HHU-COF-1 1,3,5-tris-(4-aminophenyl)triazine, 4,4'-biphenyldicarboxaldehydeHigh Brunauer-Emmett-Teller (BET) surface area of 2352 m²/g. nih.govGas Separation (CO₂/CH₄) nih.gov
**Amine-Functionalized PAFs (e.g., PAF-82-NH₂) **Amine-containing monomersHigh adsorption capacity for organic pollutants; Langmuir capacity of 763 mg/g for bisphenol-A. oaepublish.comresearchgate.netWater Treatment / Pollutant Adsorption oaepublish.comresearchgate.net
CPOF-12 tert-Butyl enriched monomersUniform pore size of 0.59 nm; BET surface area of 1140 m²/g. nih.govGreenhouse Gas Capture (SF₆/N₂ Separation) nih.gov
3D-BMTA-COF Biphenyl-based precursor with ortho-methyl groups (BMTA)Twisted 3D structure due to steric hindrance from methyl groups. chemistryviews.orgDemonstrates steric control over framework dimensionality. chemistryviews.org

Derivatization and Functionalization Strategies for 4 ,5 Di Tert Butyl 1,1 Biphenyl 2 Amine

Modification of the Amine Functionality (e.g., acylation, alkylation, sulfonylation)

The primary amine group on the biphenyl (B1667301) scaffold is a prime site for initial derivatization. Its nucleophilicity allows for a variety of transformations, including acylation, alkylation, and sulfonylation, to introduce new functional groups and modify the electronic and steric properties of the molecule.

Acylation

The reaction of 4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine with acylating agents provides a straightforward route to amide derivatives. This can be achieved using highly reactive acyl halides or carboxylic anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. youtube.com Alternatively, direct coupling with carboxylic acids is possible using peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an activator like Hydroxybenzotriazole (HOBt). nih.gov These methods are generally high-yielding and tolerate a wide range of functional groups on the acylating partner. youtube.com

Reagent TypeExample ReagentProduct Type
Acyl ChlorideAcetyl chlorideN-(4',5-Di-tert-butyl-[1,1'-biphenyl]-2-yl)acetamide
AnhydrideAcetic anhydrideN-(4',5-Di-tert-butyl-[1,1'-biphenyl]-2-yl)acetamide
Carboxylic AcidBenzoic acidN-(4',5-Di-tert-butyl-[1,1'-biphenyl]-2-yl)benzamide

Alkylation

Direct alkylation of primary arylamines with alkyl halides can be challenging, as the resulting secondary amine is often more nucleophilic than the starting material, leading to overalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org A more controlled and widely used method for mono-alkylation is reductive amination. This process involves the initial condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) to yield the secondary amine. This strategy avoids the issue of overalkylation and provides a reliable route to N-alkylated derivatives. masterorganicchemistry.com

Carbonyl CompoundReducing AgentProduct Type
FormaldehydeSodium triacetoxyborohydrideN-Methyl-4',5-di-tert-butyl-[1,1'-biphenyl]-2-amine
AcetoneSodium triacetoxyborohydrideN-Isopropyl-4',5-di-tert-butyl-[1,1'-biphenyl]-2-amine
BenzaldehydeSodium triacetoxyborohydrideN-Benzyl-4',5-di-tert-butyl-[1,1'-biphenyl]-2-amine

Sulfonylation

The amine functionality can be readily converted into a sulfonamide through reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride. The reaction is typically carried out in the presence of a base, like pyridine, which acts as both a catalyst and a scavenger for the generated hydrochloric acid. researchgate.net The resulting sulfonamides are stable functional groups that significantly alter the electronic properties of the nitrogen atom.

Sulfonyl ChlorideProduct Type
p-Toluenesulfonyl chlorideN-(4',5-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideN-(4',5-Di-tert-butyl-[1,1'-biphenyl]-2-yl)methanesulfonamide
Dansyl chloride5-((4',5-Di-tert-butyl-[1,1'-biphenyl]-2-yl)sulfamoyl)-1-methylnaphthalene

Regioselective Functionalization of the Biphenyl Rings

Functionalization of the aromatic rings of this compound allows for the introduction of substituents that can modulate the steric and electronic properties of the biphenyl core. The regioselectivity of these reactions is governed by the directing effects of the substituents already present: the powerful ortho, para-directing amine group and the weaker ortho, para-directing tert-butyl groups. libretexts.org

Halogenation and Subsequent Cross-Coupling Reactions

Electrophilic halogenation offers a route to introduce a reactive handle onto the biphenyl rings. Given the strong activating nature of the amine group, halogenation with reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) would be expected to occur at the positions ortho to the amine (C3 and C6). The steric hindrance from the biphenyl twist might influence the ratio of these isomers.

Once halogenated, these derivatives become valuable substrates for palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid can be used to form a new carbon-carbon bond, extending the aromatic system. rsc.org Similarly, a Buchwald-Hartwig amination can introduce a new nitrogen-based substituent. organic-chemistry.orgacs.org This two-step sequence is a powerful tool for building molecular complexity.

StepReactionReagent ExampleExpected Product
1Electrophilic HalogenationN-Bromosuccinimide (NBS)3-Bromo-4',5-di-tert-butyl-[1,1'-biphenyl]-2-amine
2Suzuki Cross-CouplingPhenylboronic acid3-Phenyl-4',5-di-tert-butyl-[1,1'-biphenyl]-2-amine
2Buchwald-Hartwig AminationMorpholine4-(4',5-Di-tert-butyl-[1,1'-biphenyl]-2-yl)morpholine

Nitration and Reduction for Further Diversification

Nitration provides a method to introduce a versatile nitro group onto the aromatic rings. Direct nitration of primary arylamines with strong acids like nitric acid can lead to oxidation and undesired side products. google.com A common strategy to circumvent this is to first protect the amine as an amide (e.g., an acetamide). This moderates the activating effect of the nitrogen and directs nitration primarily to the para-position relative to the amide. Subsequent hydrolysis of the amide reveals the new amino-nitro-biphenyl derivative.

Following its introduction, the nitro group can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or treatment with metals in acidic media (e.g., SnCl₂ in HCl). This newly formed amine group can then undergo the same set of derivatization reactions described in section 7.1, enabling the synthesis of compounds with multiple, differentially functionalized amino groups.

StepReactionReagentIntermediate/Product
1Amine Protection (Acylation)Acetic anhydrideN-(4',5-Di-tert-butyl-[1,1'-biphenyl]-2-yl)acetamide
2Electrophilic NitrationNitric Acid/Sulfuric AcidN-(4-Nitro-4',5-di-tert-butyl-[1,1'-biphenyl]-2-yl)acetamide
3Amide HydrolysisAqueous HCl4-Nitro-4',5-di-tert-butyl-[1,1'-biphenyl]-2-amine
4Nitro Group ReductionH₂, Pd/C4',5-Di-tert-butyl-[1,1'-biphenyl]-2,4-diamine

Synthesis of Related "this compound" Derivatives

The synthetic strategies outlined above can be employed in a modular and combinatorial fashion to generate a wide array of derivatives based on the this compound scaffold. By combining modifications of the amine functionality with regioselective functionalization of the biphenyl rings, complex molecules with diverse substitution patterns can be accessed.

For example, one could first perform a reductive amination on the primary amine to install an N-alkyl group. This could be followed by a regioselective bromination at the C3 position. The resulting N-alkyl-3-bromo-biphenylamine could then be subjected to a Suzuki or Sonogashira cross-coupling reaction to introduce an aryl or alkynyl substituent, respectively. This systematic approach allows for the precise construction of derivatives with tailored electronic and steric profiles for various applications in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves Ullman coupling or Buchwald-Hartwig amination, with tert-butyl groups introduced via Friedel-Crafts alkylation. Key conditions include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos improve coupling yields .
  • Temperature control : Reactions often require 80–120°C to balance steric hindrance from tert-butyl groups and reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure compound due to byproducts from incomplete substitution .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm tert-butyl groups (δ ~1.3 ppm for ¹H; δ ~30–35 ppm for ¹³C) and biphenyl backbone (aromatic protons δ 6.5–7.5 ppm). Integration ratios verify substitution patterns .
  • IR spectroscopy : Identify amine N-H stretches (~3300–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (theoretical ~267.35 g/mol for C₂₀H₂₅N) and rule out impurities .

Q. What are the recommended storage conditions and solubility profiles for this compound?

  • Methodological Answer :

  • Storage : Store in dark, inert atmospheres (argon or nitrogen) at room temperature to prevent oxidation of the amine group .
  • Solubility : Moderately soluble in chlorinated solvents (e.g., chloroform) and DMSO, but limited in water. Pre-dissolve in DMSO for biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate steric hindrance effects during synthesis?

  • Methodological Answer :

  • Bulky ligand systems : Use sterically demanding ligands (e.g., DavePhos) to enhance catalyst turnover in coupling reactions .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields by accelerating kinetic processes under controlled heating .
  • Stepwise functionalization : Introduce tert-butyl groups sequentially to avoid overcrowding the biphenyl core .

Q. What computational methods are suitable for predicting electronic properties and reactivity in catalytic applications?

  • Methodological Answer :

  • DFT calculations : Model HOMO/LUMO energies to predict redox behavior and ligand-metal interactions. Software like Gaussian or ORCA can simulate charge distribution on the amine group .
  • Molecular docking : Assess potential as a ligand in catalytic systems (e.g., transition-metal complexes) by analyzing steric/electronic complementarity .

Q. How should conflicting data regarding solubility and stability in different solvents be resolved?

  • Methodological Answer :

  • Controlled reproducibility studies : Systematically test solubility in solvents of varying polarity (e.g., toluene to DMSO) under standardized temperatures.
  • Stability assays : Use HPLC or LC-MS to monitor degradation over time. For example, exposure to light may accelerate amine oxidation, necessitating dark storage .

Q. What strategies can elucidate the compound’s role in modulating biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with varying tert-butyl positions to isolate steric/electronic contributions to bioactivity .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities to proteins or DNA, leveraging the amine group’s hydrogen-bonding capability .

Safety and Compliance

Q. What are the critical safety considerations for handling this compound?

  • Methodological Answer :

  • GHS hazards : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in fume hoods .
  • Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.